2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular formula of a similar compound, 1-(3-Methyl-1H-pyrazol-4-yl)ethanone, is C6H8N2O . Its average mass is 124.141 Da and its monoisotopic mass is 124.063660 Da .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial Applications
2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol: demonstrates antibacterial activity. Researchers have explored its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its effectiveness against multidrug-resistant strains, including Pseudomonas aeruginosa, makes it a promising candidate for novel antibiotics .
Molecular Simulation Studies
Computational approaches, such as molecular simulations, have been employed to understand the compound’s interactions with biological targets. For instance, its binding pattern in specific pockets (e.g., LmPTR1) may correlate with its biological activity .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various biological targets
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties . More research is needed to elucidate the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been reported to have various biological effects
Action Environment
Environmental factors can significantly influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.
properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-12-7-9(8(2)11-12)6-10-4-5-13/h7,10,13H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYGUEBEJGUVBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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